Estrone 3-O-Sulfamate
Overview
Description
- It has not yet been marketed but holds promise due to its unique properties.
- EMATE is the C3 sulfamate ester of the estrogen estrone .
- Unlike other estrogen esters, EMATE is not an effective prodrug of estrogens .
Estrone Sulfamate (EMATE): , also known by its developmental code name J994, is a .
Mechanism of Action
Target of Action:
“Emate” primarily targets the enzyme steroid sulfatase (STS). This enzyme plays a crucial role in the metabolism of steroid hormones, including estrogen. Specifically, STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), which is an active form of estrogen. By inhibiting STS, “Emate” disrupts this conversion process and affects estrogen levels in the body .
Mode of Action:
The interaction between “Emate” and STS occurs through irreversible inhibition. Once bound to the active site of STS, “Emate” prevents the hydrolysis of E1S, leading to reduced levels of E1. This disruption impacts estrogen-dependent processes, especially in hormone-dependent cancers like breast, endometrial, and prostate cancers .
Biochemical Pathways:
The affected pathways include estrogen signaling and estrogen-responsive gene expression. By inhibiting STS, “Emate” indirectly modulates estrogen availability, influencing cell proliferation, differentiation, and survival. Downstream effects may include altered gene expression patterns and changes in cell behavior .
Pharmacokinetics:
The impact of these properties on bioavailability determines the effective concentration of “Emate” at its target site .
Result of Action:
- Cellular Effects : In cancer cells, decreased estrogen availability may hinder tumor progression and metastasis. However, normal tissues may also be affected, necessitating careful dosing and monitoring .
Action Environment:
Environmental factors, such as pH and tissue-specific conditions, can influence “Emate’s” stability and efficacy. For instance, pH affects the hydrolysis of “Emate” and its interaction with STS. Additionally, drug interactions and patient-specific variations play a role in the compound’s overall effectiveness .
Preparation Methods
- EMATE can be synthesized through various routes, but one common method involves sulfamoylation of estrone.
- Industrial production methods may vary, but chemical synthesis is the primary approach.
Chemical Reactions Analysis
- EMATE undergoes various reactions, including oxidation, reduction, and substitution .
- Common reagents include sulfamoyl chloride for sulfamoylation and oxidizing agents for oxidation.
- Major products include the sulfamate ester itself and its metabolites.
Scientific Research Applications
- EMATE has potential applications in cancer treatment and endometriosis .
- As an STS inhibitor, it prevents the conversion of inactive steroid sulfates into active forms (e.g., estrone sulfate into estrone).
- In breast cancer, EMATE could be used to target estrogen receptor-positive tumors.
Comparison with Similar Compounds
- A closely related compound is estradiol sulfamate (E2MATE) , which metabolizes into EMATE.
- EMATE’s uniqueness lies in its potent STS inhibition and lack of estrogenicity .
Properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFQAJIXCZXQY-CBZIJGRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933447 | |
Record name | Estrone sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-09-7 | |
Record name | Estrone-3-O-sulfamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estrone sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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